molecular formula C8H12 B14760231 Tricyclo(3.2.1.03,6)octane CAS No. 250-22-6

Tricyclo(3.2.1.03,6)octane

Cat. No.: B14760231
CAS No.: 250-22-6
M. Wt: 108.18 g/mol
InChI Key: JMVZAUKRYGGVCX-UHFFFAOYSA-N
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Description

Tricyclo(3.2.1.03,6)octane is a unique organic compound characterized by its intricate tricyclic structure. This compound is notable for its stability and the presence of multiple ring systems, which make it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(3.2.1.03,6)octane typically involves complex organic reactions. One common method is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo(3.2.1.02,7)octan-3-one intermediate . Another approach involves the cyclopropanation of a double bond or bicycloannulation of cyclic dienolates with various Michael acceptors .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and the use of industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(3.2.1.03,6)octane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include boron tribromide for radical cyclisation, samarium diiodide for cyclopropane cleavage, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of methoxy enones with boron tribromide can yield bicyclo(3.2.1)octenyl bromides .

Scientific Research Applications

Tricyclo(3.2.1.03,6)octane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(3.2.1)octane: Shares a similar bicyclic structure but lacks the additional ring system.

    Tricyclo(4.3.1.03,7)decane:

Uniqueness

Tricyclo(3.2.1.03,6)octane is unique due to its specific tricyclic framework, which imparts distinct chemical properties and reactivity. Its ability to undergo selective reactions and form stable intermediates makes it valuable for synthetic and mechanistic studies .

Properties

CAS No.

250-22-6

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

tricyclo[3.2.1.03,6]octane

InChI

InChI=1S/C8H12/c1-5-2-7-4-6(1)8(7)3-5/h5-8H,1-4H2

InChI Key

JMVZAUKRYGGVCX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1C3C2

Origin of Product

United States

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